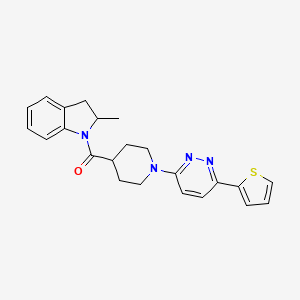![molecular formula C23H20ClN5O5S B11264669 1-[[5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-N-(2-chlorophenyl)-4-piperidinecarboxamide](/img/structure/B11264669.png)
1-[[5-[(1,3-Benzodioxol-5-ylamino)carbonyl]-1,3,4-thiadiazol-2-yl]carbonyl]-N-(2-chlorophenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxole moiety, a thiadiazole ring, and a piperidine carboxamide structure, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via a copper-catalyzed coupling reaction of a suitable phenol derivative with a methylene donor.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving a thiosemicarbazide derivative and a carbonyl compound under acidic conditions.
Coupling of Benzodioxole and Thiadiazole: The benzodioxole and thiadiazole moieties are coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperidine Carboxamide: The final step involves the reaction of the intermediate product with 2-chlorophenylpiperidine-4-carboxylic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- **1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-{5-[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]-1,3,4-THIADIAZOLE-2-CARBONYL}-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency towards various biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H20ClN5O5S |
|---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-[4-[(2-chlorophenyl)carbamoyl]piperidine-1-carbonyl]-1,3,4-thiadiazole-2-carboxamide |
InChI |
InChI=1S/C23H20ClN5O5S/c24-15-3-1-2-4-16(15)26-19(30)13-7-9-29(10-8-13)23(32)22-28-27-21(35-22)20(31)25-14-5-6-17-18(11-14)34-12-33-17/h1-6,11,13H,7-10,12H2,(H,25,31)(H,26,30) |
InChI Key |
PPBPEAFYBUOUKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C(=O)C3=NN=C(S3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cycloheptyl-1-({5-[(1E)-2-(furan-2-YL)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11264589.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264594.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide](/img/structure/B11264600.png)


![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B11264623.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11264626.png)
![N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264632.png)
![3-bromo-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11264638.png)
![N-(3-Cyanophenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11264641.png)
![3-(3-Chlorophenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}pyridazine](/img/structure/B11264647.png)
![Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate](/img/structure/B11264652.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B11264657.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11264673.png)
